molecular formula C6H5BrFNS B6286416 2-Bromo-3-fluoro-4-(methylthio)pyridine CAS No. 2643368-13-0

2-Bromo-3-fluoro-4-(methylthio)pyridine

Cat. No. B6286416
CAS RN: 2643368-13-0
M. Wt: 222.08 g/mol
InChI Key: UMMQFDBACWHNHJ-UHFFFAOYSA-N
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Description

“2-Bromo-3-fluoro-4-(methylthio)pyridine” is a chemical compound with the molecular formula C6H5BrFNS . It is a dihalogenated pyridine with a bromine and a fluorine at 2- and 4-positions respectively .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Bromo-3-fluoro-4-(methylthio)pyridine” include a boiling point of 188 ± 20 °C (predicted), a relative density of 1.69 g/mL at 25 °C, and it appears as a colourless liquid .

Mechanism of Action

Target of Action

The primary target of 2-Bromo-3-fluoro-4-(methylthio)pyridine is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s role in this reaction is as an organoboron reagent, which is relatively stable, readily prepared, and generally environmentally benign .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In the SM coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a key step in many synthetic procedures, leading to the formation of carbon-carbon bonds . The downstream effects include the formation of a variety of organic compounds, depending on the specific reactants used in the coupling .

Pharmacokinetics

It’s worth noting that organoboron compounds like this one are generally known for their stability and environmental benignity , which could potentially impact their bioavailability.

Result of Action

The result of the action of 2-Bromo-3-fluoro-4-(methylthio)pyridine is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

The action of 2-Bromo-3-fluoro-4-(methylthio)pyridine is influenced by several environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Additionally, the stability of the compound can be influenced by factors such as air and moisture .

properties

IUPAC Name

2-bromo-3-fluoro-4-methylsulfanylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFNS/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMMQFDBACWHNHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=NC=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFNS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-fluoro-4-(methylthio)pyridine

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